2-amino-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
2-Amino-1H-benzo[d]imidazole-5-carboxamide is a heterocyclic compound with a molecular formula of C8H7N3O. It is a derivative of benzimidazole, which is known for its wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
It is believed that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and may undergo degradation over time .
Dosage Effects in Animal Models
The effects of different dosages of 2-Amino-1H-benzo[d]imidazole-5-carboxamide in animal models have not been extensively studied. Therefore, information about threshold effects, toxic or adverse effects at high doses is currently limited .
Metabolic Pathways
It is believed that this compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1H-benzo[d]imidazole-5-carboxamide typically involves the cyclization of o-phenylenediamine derivatives with carboxylic acid derivatives. Another method involves the use of aldehydes and sodium dithionite to reduce o-nitroanilines, followed by cyclization to form the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound often employs catalytic redox cycling using cerium (IV) and cerium (III) in the presence of hydrogen peroxide. This method allows for high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1H-benzo[d]imidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Amino-substituted benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-1H-benzo[d]imidazole-5-carboxamide has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-amino-1H-benzo[d]imidazole-5-carboxamide involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA and RNA, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1H-benzo[d]imidazole-5-carbonitrile: Similar in structure but with a nitrile group instead of a carboxamide group.
1-Amino-1H-imidazole-5-carboxamide: Lacks the benzene ring, making it less complex.
2-Substituted benzimidazole derivatives: Varying substituents at the 2-position can significantly alter the compound’s properties.
Uniqueness
2-Amino-1H-benzo[d]imidazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-amino-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-7(13)4-1-2-5-6(3-4)12-8(10)11-5/h1-3H,(H2,9,13)(H3,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZXAQTVSPDLMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)NC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207452-23-0 |
Source
|
Record name | 2-amino-1H-benzo[d]imidazole-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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